molecular formula C30H25ClN2O3 B15023090 (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide

(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide

Katalognummer: B15023090
Molekulargewicht: 497.0 g/mol
InChI-Schlüssel: KWBBXCYIBRCPSN-ACCUITESSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide” is a synthetic organic molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the furan and benzoxazole rings, followed by their coupling with the prop-2-enamide group. Typical synthetic routes might include:

    Formation of the furan ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the benzoxazole ring: This might involve the condensation of an o-aminophenol with a carboxylic acid or its derivatives.

    Coupling reactions: The final step would involve coupling the furan and benzoxazole rings with the prop-2-enamide group, possibly through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of reaction conditions: Temperature, solvent, and catalyst concentration would need to be optimized.

    Purification techniques: Techniques such as recrystallization, chromatography, or distillation might be employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring might be susceptible to oxidation under certain conditions.

    Reduction: The prop-2-enamide group could be reduced to an amine.

    Substitution: The chloro group on the phenyl ring might undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide might be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst could be employed.

    Substitution: Nucleophiles such as amines or thiols might be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the prop-2-enamide group.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

The compound could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. For example:

    Biological activity: If the compound is used in medicine, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Catalytic activity: In industrial applications, the compound might act as a catalyst, facilitating chemical reactions through various pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-3-[5-(3-chlorophenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide
  • (2E)-3-[5-(4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide

Uniqueness

The presence of both the furan and benzoxazole rings, along with the specific substitution pattern, might confer unique properties to the compound, such as enhanced biological activity or specific reactivity in chemical reactions.

Eigenschaften

Molekularformel

C30H25ClN2O3

Molekulargewicht

497.0 g/mol

IUPAC-Name

(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide

InChI

InChI=1S/C30H25ClN2O3/c1-17-14-19(3)29-26(15-17)33-30(36-29)23-6-5-7-25(20(23)4)32-28(34)13-11-22-10-12-27(35-22)21-9-8-18(2)24(31)16-21/h5-16H,1-4H3,(H,32,34)/b13-11+

InChI-Schlüssel

KWBBXCYIBRCPSN-ACCUITESSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC(=C3C)C4=NC5=CC(=CC(=C5O4)C)C)Cl

Kanonische SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC(=C3C)C4=NC5=CC(=CC(=C5O4)C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.